molecular formula C11H9NO3 B14080107 4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde CAS No. 5579-41-9

4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde

Cat. No.: B14080107
CAS No.: 5579-41-9
M. Wt: 203.19 g/mol
InChI Key: OHDNWQAGWFEZHO-UHFFFAOYSA-N
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Description

4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde is a coumarin derivative characterized by a methylamino (-NHCH₃) substituent at position 4, a ketone group at position 2, and an aldehyde functional group at position 3. The molecular formula is inferred as C₁₂H₁₁NO₃, based on the core coumarin scaffold (C₉H₆O₂) modified by substituents. Coumarin derivatives are widely studied for their photophysical properties, biological activities, and synthetic versatility. The aldehyde group at position 3 is a reactive site for condensation reactions, enabling the formation of heterocyclic compounds or coordination complexes .

Properties

CAS No.

5579-41-9

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

4-(methylamino)-2-oxochromene-3-carbaldehyde

InChI

InChI=1S/C11H9NO3/c1-12-10-7-4-2-3-5-9(7)15-11(14)8(10)6-13/h2-6,12H,1H3

InChI Key

OHDNWQAGWFEZHO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)OC2=CC=CC=C21)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzaldehyde derivative, the compound can be synthesized through a series of reactions involving methylation, oxidation, and cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares key structural features of 4-(methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde with its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Characteristics
4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde Methylamino (4), Oxo (2), Aldehyde (3) C₁₂H₁₁NO₃ 233.22 Reactive aldehyde at C3; potential for nucleophilic additions and Schiff base formation
4-(Benzylamino)-2-oxo-2H-chromene-3-carbaldehyde Benzylamino (4) C₁₇H₁₃NO₃ 303.30 Enhanced hydrophobicity due to benzyl group; may influence membrane permeability
7-(Diethylamino)-4-methyl-2-oxo-2H-chromene-3-carbaldehyde Diethylamino (7), Methyl (4) C₁₅H₁₇NO₃ 275.30 Fluorescence properties from electron-donating diethylamino group; used in sensors

Reactivity Differences :

  • The methylamino group (smaller, less bulky) in the target compound may allow faster reaction kinetics at the aldehyde group compared to the benzylamino analog.
  • The diethylamino group at position 7 in the third compound shifts electronic properties, making it more suited for applications in optoelectronics .

Physicochemical Properties

  • Solubility: The target compound’s methylamino group likely improves water solubility compared to the hydrophobic benzylamino analog.
  • Stability: Aldehyde-containing coumarins are sensitive to oxidation; however, electron-donating groups (e.g., methylamino) may stabilize the aromatic system.
  • Melting Points: Data gaps exist for the target compound, but analogs like the benzylamino derivative (C₁₇H₁₃NO₃) typically exhibit higher melting points due to stronger intermolecular forces .

Biological Activity

4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde is a synthetic compound belonging to the benzopyran family, which has gained attention due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative, anti-inflammatory, and antimicrobial properties, supported by various research findings and data tables.

Chemical Structure and Properties

The structure of 4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde can be depicted as follows:

C10H9NO3\text{C}_{10}\text{H}_{9}\text{N}\text{O}_{3}

This compound features a benzopyran core, which is known for its diverse biological activities.

Antiproliferative Activity

Research indicates that derivatives of benzopyran, including 4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde, exhibit significant antiproliferative effects against various cancer cell lines. In a study evaluating the cytotoxicity of benzopyran derivatives, it was found that certain compounds demonstrated IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while showing minimal cytotoxicity towards normal HEK-293 cells (IC50 values between 102.4 and 293.2 μM) .

CompoundCancer Cell LineIC50 (μM)Normal Cell LineIC50 (μM)
4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehydeMDA-MB-2315.2 - 22.2HEK-293102.4 - 293.2

Anti-inflammatory Effects

Benzopyran derivatives have also been noted for their anti-inflammatory properties. A study highlighted that these compounds could inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . The mechanism involves the modulation of cytokine production and the inhibition of inflammatory mediators.

Antimicrobial Activity

The antimicrobial properties of 4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde have been explored in various studies. It has shown effectiveness against a range of bacterial strains, demonstrating both bactericidal and bacteriostatic effects. For instance, derivatives with similar structures have exhibited activity against multi-drug resistant bacteria .

Case Study 1: Anticancer Activity

In a controlled study, several benzopyran derivatives were synthesized and tested for their anticancer activity against a panel of human cancer cell lines including breast (MDA-MB-231), prostate (PC-3), and ovarian (SKOV-3) cancers. The results indicated that certain derivatives displayed selective cytotoxicity with significant inhibition rates compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of benzopyran derivatives against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The findings demonstrated that these compounds inhibited bacterial growth effectively at low concentrations, suggesting their potential use in developing new antimicrobial agents .

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